N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide
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Overview
Description
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and a naphthamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-phenylpiperazine derivatives, have been reported to exhibit inhibitory activity against acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
This inhibition could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the cholinergic system. By inhibiting AChE and BuChE, the compound could potentially affect the hydrolysis of acetylcholine, leading to an increase in its concentration and thereby enhancing cholinergic transmission .
Result of Action
Based on the potential inhibition of ache and buche, one could hypothesize that the compound might enhance cholinergic transmission, which could have various effects depending on the specific physiological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with a sulfonyl chloride derivative to form the sulfonylpiperazine intermediate. This intermediate is then reacted with 2-naphthoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)-2-naphthamide is unique due to its combination of a piperazine ring, sulfonyl group, and naphthamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the sulfonyl group can enhance the compound’s solubility and reactivity, making it more effective in certain applications.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c28-24(22-12-11-20-7-4-5-8-21(20)19-22)25-13-6-18-31(29,30)27-16-14-26(15-17-27)23-9-2-1-3-10-23/h1-5,7-12,19H,6,13-18H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISCUNZGMBOXGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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